![molecular formula C7H14N4S B169161 N,N'-bis[(dimethylamino)methylene]thiourea CAS No. 121876-98-0](/img/structure/B169161.png)
N,N'-bis[(dimethylamino)methylene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-bis[(dimethylamino)methylene]thiourea is a useful research compound. Its molecular formula is C7H14N4S and its molecular weight is 186.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-XVYDYJIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/C(=S)/N=C/N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-bis[(dimethylamino)methylene]thiourea act as a precursor for heterocycle synthesis?
A: this compound functions as a thiazadiene equivalent, effectively mimicking the reactivity of diazadienes in cycloaddition reactions [, ]. This behavior stems from its ability to undergo reactions with various electrophiles, leading to the formation of new rings. For example, it reacts with α-bromoketones or ethyl bromoacetate to yield substituted thiophene derivatives []. Furthermore, it participates in double annulation reactions, ultimately constructing either thiazolopyrimidine or imidazo-1,3-thiazine frameworks depending on the reaction conditions and the specific electrophile employed [].
Q2: What specific heterocyclic systems can be synthesized using this compound, and are there any noteworthy advantages to this approach?
A: Research highlights the successful synthesis of thiazolopyrimidines, imidazo-1,3-thiazines, and thiophene derivatives using this compound as a starting material [, ]. A key advantage lies in its participation in double annulation reactions, enabling the rapid assembly of bicyclic structures from readily available starting materials []. This methodology offers potential benefits in terms of synthetic efficiency and expands the scope of accessible heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
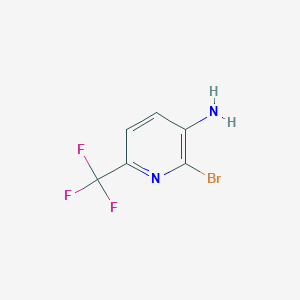
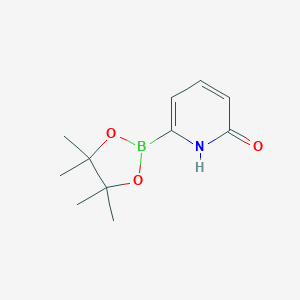

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
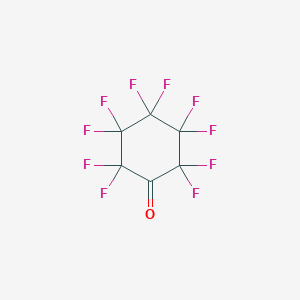
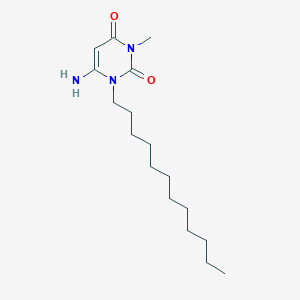


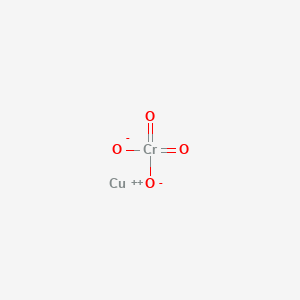
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
